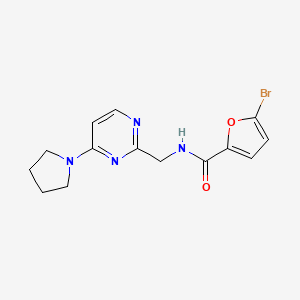

5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide, also known as BRD-0705, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

- Macrocyclic Scaffolds : Macrocycles, defined as cyclic systems containing 12 or more atoms, have gained prominence in medicinal chemistry due to their ability to adopt biologically relevant conformations . Researchers have explored the use of 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide as a potential macrocyclic scaffold. Its synthesis involves an intra-molecular Mitsunobu reaction, which has been employed to prepare kinase inhibitor scaffolds .

- Kinase Inhibition : The compound’s macrocyclic structure has shown promise as a kinase inhibitor. For instance, a related macrocycle demonstrated micromolar activity against CDK2 and anti-proliferative effects on MCF7 cells . Further exploration of its kinase inhibition potential is warranted.

Antimicrobial Properties

- Imidazole Derivatives : Among related compounds, 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide derivatives have exhibited good antimicrobial potential . Investigating their activity against specific pathogens could yield valuable insights for drug development.

Chemical Biology and Enzyme Studies

- CK1γ and CK1ε Inhibition : Some derivatives of this compound have shown nanomolar activity against CK1γ and CK1ε . Further modifications and structure-activity relationship studies could elucidate the influence of chiral moieties on kinase inhibition.

Organic Synthesis and Boron Reagents

- Boron Reagents : While not directly related to 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide, the study of boron reagents is relevant. Researchers have developed various classes of boron reagents for Suzuki–Miyaura coupling reactions, which find applications in organic synthesis .

properties

IUPAC Name |

5-bromo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O2/c15-11-4-3-10(21-11)14(20)17-9-12-16-6-5-13(18-12)19-7-1-2-8-19/h3-6H,1-2,7-9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZPKSHXUPXKQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)

![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)